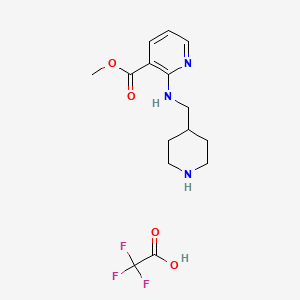

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate

Description

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate is a nicotinic acid derivative characterized by a pyridine (nicotinate) core substituted with a methyl ester group at position 2 and a piperidin-4-ylmethyl amino moiety. The compound is stabilized as a trifluoroacetate (TFA) salt, a common counterion used to enhance solubility and crystallinity in pharmaceutical intermediates .

Properties

IUPAC Name |

methyl 2-(piperidin-4-ylmethylamino)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.C2HF3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10;3-2(4,5)1(6)7/h2-3,6,10,14H,4-5,7-9H2,1H3,(H,15,16);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDYSKMZJNNPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NCC2CCNCC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671448 | |

| Record name | Trifluoroacetic acid--methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185317-13-8 | |

| Record name | Trifluoroacetic acid--methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for Piperidinyl-Nicotinate Derivatives

The synthesis of piperidinyl-substituted nicotinate esters typically involves coupling of a piperidine derivative with a methyl 2-aminonicotinate or its protected precursor. According to patent WO2007015162A1, the preparation involves:

- Use of nitrogen-protected intermediates to control reactivity during coupling steps.

- Alkylation of primary amines with chloromethyltrimethylsilane to introduce the piperidin-4-ylmethyl substituent.

- Subsequent reaction with formaldehyde and a base (e.g., potassium carbonate or tert-butylamine) to form the aminomethyl linkage.

- Removal of nitrogen protecting groups by conventional methods.

- Separation of diastereomers formed during synthesis by fractional crystallization, chromatography, or HPLC.

- Resolution of racemic mixtures into enantiomers by chiral HPLC or fractional crystallization of diastereomeric salts with optically active acids.

This approach allows precise control over stereochemistry and purity of the piperidinyl-nicotinate intermediate.

Preparation of Methyl 2-Methylnicotinate Intermediate

A related key intermediate, methyl 2-methylnicotinate, can be prepared via a two-step acid-catalyzed reaction sequence avoiding malodorous and hazardous reagents such as acrolein. The process involves:

- Acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane to form an aldehyde intermediate.

- Subsequent reaction of this intermediate with β-aminocrotonic acid ester in an organic solvent at 50-60 °C for 5-7 hours to yield methyl 2-methylnicotinate with >65% yield and >98% purity.

- Post-reaction concentration, pH adjustment with alkali, extraction, and washing to isolate the product.

While this method is for methyl 2-methylnicotinate, similar principles apply to preparing methyl 2-aminonicotinate derivatives used as precursors for the target compound.

Preparation of the 2,2,2-Trifluoroacetate Salt

Preparation of Methyl Trifluoroacetate

The trifluoroacetate salt formation requires high-purity methyl trifluoroacetate as a reagent or intermediate. The industrial preparation of methyl trifluoroacetate is well-documented and involves:

- Esterification of trifluoroacetic acid with an excess of methanol.

- Distillation of the methyl trifluoroacetate/methanol azeotrope.

- Contacting the azeotrope with excess trifluoroacetic acid and catalytic amounts of a strong mineral acid (e.g., sulfuric or phosphoric acid).

- Distillation of pure methyl trifluoroacetate at 41-42 °C under controlled pressure.

- Recycling of residual acids and methanol to improve yield and reduce waste.

This two-step batch process ensures high purity methyl trifluoroacetate, critical for forming the trifluoroacetate salt of the target compound.

Formation of Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-Trifluoroacetate

The final salt formation typically involves:

- Dissolution of methyl 2-((piperidin-4-ylmethyl)amino)nicotinate free base in an appropriate solvent.

- Addition of stoichiometric or slight excess amounts of trifluoroacetic acid or methyl trifluoroacetate under controlled temperature.

- Stirring until complete salt formation occurs.

- Isolation of the trifluoroacetate salt by crystallization or precipitation.

- Purification by recrystallization or chromatography if necessary to achieve desired purity and polymorphic form.

Separation of diastereomers or enantiomers may be required before or after salt formation depending on the synthetic route used.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The use of nitrogen protecting groups and controlled alkylation steps is essential to achieve selective substitution on the piperidine ring and avoid side reactions.

- The two-step methyl trifluoroacetate preparation process improves purity and yield, critical for pharmaceutical-grade salt formation.

- Avoidance of hazardous reagents such as acrolein in nicotinate synthesis enhances safety and scalability.

- Separation of stereoisomers at appropriate stages ensures high enantiomeric purity, important for biological activity and regulatory compliance.

- Recycling of reagents and catalysts in methyl trifluoroacetate synthesis contributes to cost efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the nicotinic acid moiety may influence metabolic pathways. The trifluoroacetic acid group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Trifluoroacetate Moieties

Key Observations:

Nicotinate vs. Benzyl Carbamate Scaffolds: The target compound’s nicotinate core differs from the benzyl carbamate-phosphoryl structures in . The piperidin-4-ylmethyl group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to simpler piperidinone derivatives (e.g., 4-Piperidinone TFA, MW 213.16 ).

Role of Trifluoroacetate (TFA): TFA counterions improve solubility in polar solvents, as seen in analogs like compounds 109–112 .

Synthetic Complexity :

Physicochemical and Functional Comparisons

Table 2: Inferred Physicochemical Properties

Key Insights:

- Solubility: The TFA salt in the target compound likely enhances solubility in methanol or DMSO, akin to analogs in . However, the bulkier nicotinate-piperidine structure may reduce aqueous solubility compared to 4-Piperidinone TFA .

- Bioactivity: The amino-piperidine group could mimic bioactive motifs in kinase inhibitors (e.g., ATP-binding site interactions), similar to phosphorylated piperidine derivatives in .

Biological Activity

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate (CAS No. 1185317-13-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C15H20F3N3O4

- Molecular Weight : 363.33 g/mol

- CAS Number : 1185317-13-8

Biological Activity Overview

The compound is structurally related to nicotinic derivatives and exhibits various pharmacological properties. Its biological activity has been studied in several contexts, including:

- Antifibrotic Activity : Research indicates that compounds with similar structures can inhibit collagen synthesis and exhibit anti-fibrotic properties. For example, studies have shown that certain pyridine derivatives significantly reduce collagen expression in hepatic stellate cells, which are pivotal in liver fibrosis .

- Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurotransmitter systems. For instance, derivatives that interact with glycine transporters have demonstrated potential in modulating dopaminergic activity within the central nervous system .

- Anticancer Potential : Some studies suggest that nicotinic derivatives can influence cancer cell proliferation and survival pathways, indicating a potential role in cancer therapy .

Antifibrotic Activity Case Study

A study focused on the antifibrotic properties of related compounds showed that specific modifications to the nicotinic structure enhanced inhibitory effects on collagen synthesis:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 45.69 | Inhibition of collagen synthesis |

| Compound B | 45.81 | Modulation of TGF-β signaling |

These results suggest that methyl 2-((piperidin-4-ylmethyl)amino)nicotinate derivatives may similarly affect fibrotic processes.

Neuropharmacological Effects Study

In a neuropharmacological context, related compounds were tested for their ability to enhance glutamate-mediated neurotransmission:

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| SSR504734 | 10 | Increased dopamine release in nucleus accumbens |

This study highlights the potential for methyl 2-((piperidin-4-ylmethyl)amino)nicotinate derivatives to influence neurotransmitter dynamics, which may be relevant for treating neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 2-((piperidin-4-ylmethyl)amino)nicotinate involves several steps, typically starting from nicotinic acid derivatives. The structure-activity relationship studies indicate that modifications at the piperidine ring can significantly affect biological activity, particularly in terms of receptor affinity and selectivity.

Q & A

Q. Table 1: Example DOE Parameters for Condensation Optimization

| Factor | Low Level | High Level | Optimal Range (Identified) |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80–90 |

| Base (eq.) | 1.0 | 3.0 | 2.2–2.5 |

| Reaction Time (hrs) | 12 | 48 | 24–36 |

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy: Confirm proton environments (e.g., piperidine CH₂, methyl ester) in CDCl₃ or DMSO-d₆ .

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for free base or [M+TFA]⁻ for the salt) .

- HPLC with UV/Vis Detection: Monitor purity using reverse-phase C18 columns and TFA-containing mobile phases (0.1% TFA in H₂O/ACN) .

Critical Parameters:

- Column Choice: C18 for polar intermediates.

- Mobile Phase: Adjust pH with TFA to enhance peak resolution .

Advanced: How can computational chemistry predict reactivity or guide derivative design?

Methodological Answer:

Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify reactive sites (e.g., nucleophilic NH or electrophilic ester groups) .

Reaction Path Search: Apply nudged elastic band (NEB) methods to map energy profiles for condensation or hydrolysis steps .

In Silico Derivative Screening: Modify substituents (e.g., fluorination of the pyridine ring) and calculate binding affinities using molecular docking (e.g., AutoDock Vina) .

Q. Table 2: Key Computational Parameters

| Method | Application | Software Example |

|---|---|---|

| DFT (B3LYP/6-31G*) | Transition-state modeling | Gaussian, ORCA |

| NEB | Reaction pathway mapping | ASE, VASP |

| Molecular Docking | Binding affinity prediction | AutoDock Vina, Schrödinger |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .

Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and compare slopes for mechanistic insights .

Orthogonal Assays: Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Case Study:

If one study reports agonist activity and another antagonist effects, test the compound across multiple cell lines (e.g., HEK293 vs. CHO) to identify receptor subtype specificity .

Advanced: What strategies exist for scaling up synthesis while maintaining yield?

Methodological Answer:

Process Intensification: Optimize mixing efficiency (e.g., continuous flow reactors) to reduce side reactions .

In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .

Membrane Separation: Implement nanofiltration or reverse osmosis to purify intermediates without thermal degradation .

Q. Table 3: Scale-up Considerations

| Parameter | Lab Scale | Pilot/Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom) | Continuous Flow |

| Purification | Column Chromatography | Centrifugal Partition Chromatography |

| Monitoring | Offline HPLC | In-line FTIR |

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction: Separate the free base from unreacted starting materials using dichloromethane/water phases .

- Ion-Exchange Chromatography: Isolate the TFA salt using strong cation-exchange resins (e.g., Dowex 50WX2) .

- Recrystallization: Use ethanol/water mixtures to enhance crystalline purity .

Critical Tip:

Avoid excessive TFA during salt formation, as residual acid can degrade the ester moiety. Neutralize with aqueous NaHCO₃ before lyophilization .

Advanced: How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hrs .

- Oxidative Stress: Treat with 3% H₂O₂ at 25°C for 6 hrs .

Kinetic Modeling: Use Arrhenius plots (log k vs. 1/T) to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. Table 4: Stability Testing Protocol

| Condition | Parameters | Analytical Method |

|---|---|---|

| pH 2.0, 40°C, 24 hrs | Hydrolysis of ester | HPLC-MS |

| 3% H₂O₂, 25°C, 6 hrs | Oxidation of amine | NMR (disappearance of NH peak) |

Advanced: How can DOE optimize multi-step synthesis protocols?

Methodological Answer:

Define Critical Quality Attributes (CQAs): Purity (>98%), yield (>70%), and residual solvent levels.

Screen Variables: Use Plackett-Burman designs to identify significant factors (e.g., solvent polarity, catalyst loading) .

Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships and determine optimal conditions .

Example Workflow:

- Step 1: Condensation (DOE variables: temperature, base, time).

- Step 2: Salt formation (DOE variables: TFA equivalents, solvent ratio).

Q. Table 5: Multi-step DOE Framework

| Step | Variables | Response |

|---|---|---|

| 1 | Temperature, base, time | Yield, impurity profile |

| 2 | TFA eq., solvent ratio | Salt purity, crystallinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.